trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is a chemical compound characterized by the molecular formula C15H25NO6. It features a pyrrolidine ring with two carboxylic acid groups, which are esterified with diethyl groups, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is noted for its versatility in organic synthesis and medicinal chemistry, owing to its functional groups that allow for various chemical transformations and reactions.
The synthesis of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves:
Industrial production follows similar synthetic routes but optimizes conditions for higher yields and purity, often utilizing automated reactors for efficiency.
trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is utilized in various fields:
Research into the interaction studies involving trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is still emerging. Its reactivity towards nucleophiles and electrophiles suggests potential interactions that could be explored further in drug development contexts. The mechanism of action typically involves deprotection of the Boc group under acidic conditions, revealing a reactive amine that can participate in subsequent transformations.
Several compounds share structural similarities with trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| trans-N-Boc-pyrrolidine-2,5-dicarboxylic acid diethyl ester | Different positioning of carboxylic acids | Varies in reactivity due to different spatial arrangement of functional groups |
| cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester | Cis configuration instead of trans | Unique stereochemistry affects its reactivity profile compared to the trans isomer |
| trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid dimethyl ester | Dimethyl esters instead of diethyl esters | Alters solubility and reactivity characteristics compared to the diethyl variant |
trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester stands out due to its specific stereochemistry and functional group arrangement. This unique configuration contributes to its distinct reactivity profile, making it an invaluable intermediate in organic synthesis.
The compound is formally named diethyl (3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylate, reflecting its stereochemistry and functional groups. Its molecular formula is $$ \text{C}{15}\text{H}{25}\text{NO}_{6} $$, with a molecular weight of 315.36 g/mol. The structure comprises a pyrrolidine ring substituted at positions 3 and 4 with ethyl ester groups and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom (Fig. 1).
Key structural features:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{25}\text{NO}_{6} $$ |
| Molecular Weight | 315.36 g/mol |
| Stereochemistry | (3S,4S) trans-configuration |
| Appearance | White to off-white solid |
| Solubility | DCM, THF, ethyl acetate |
The Boc group’s introduction follows IUPAC guidelines for carbamate protection, where the tert-butyloxycarbonyl moiety is appended to the pyrrolidine nitrogen. The ethyl ester groups derive from the dicarboxylic acid precursor, esterified via Fischer esterification or analogous methods.